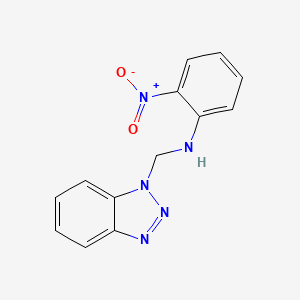

N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

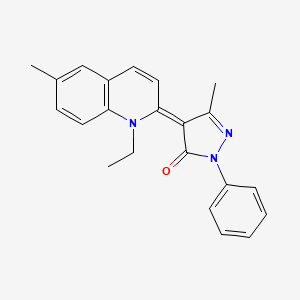

N-(1H-Benzotriazol-1-ylmethyl)-2-nitroanilin ist eine chemische Verbindung, die zur Klasse der Benzotriazolderivate gehört. Benzotriazolderivate sind für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter die pharmazeutische Chemie, die Materialwissenschaft und industrielle Anwendungen. Diese Verbindung zeichnet sich durch das Vorhandensein eines Benzotriazolrings aus, der an eine Nitroanilin-Einheit gebunden ist, was ihr einzigartige chemische und physikalische Eigenschaften verleiht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1H-Benzotriazol-1-ylmethyl)-2-nitroanilin beinhaltet typischerweise die Reaktion von 2-Nitroanilin mit Benzotriazolderivaten unter bestimmten Bedingungen. Ein häufiges Verfahren ist die Mannich-Reaktion, bei der 2-Nitroanilin mit Formaldehyd und Benzotriazol in Gegenwart eines sauren Katalysators umgesetzt wird. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-(1H-Benzotriazol-1-ylmethyl)-2-nitroanilin kann eine großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur, Druck und Konzentration der Reaktanten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsverfahren steigert die Effizienz der industriellen Produktion weiter.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1H-Benzotriazol-1-ylmethyl)-2-nitroanilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann oxidiert werden, um Nitroso- oder andere Derivate mit höherem Oxidationszustand zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Benzotriazoleinheit kann nucleophile Substitutionsreaktionen eingehen, bei denen der Benzotriazolring durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen erfordern häufig das Vorhandensein einer starken Base, wie Natriumhydroxid, und erhöhte Temperaturen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitrosoderivaten oder anderen oxidierten Produkten.

Reduktion: Bildung von 2-Aminoanilinderivaten.

Substitution: Bildung verschiedener substituierter Benzotriazolderivate.

Wissenschaftliche Forschungsanwendungen

N-(1H-Benzotriazol-1-ylmethyl)-2-nitroanilin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung erforscht, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.

Industrie: Bei der Entwicklung von fortschrittlichen Materialien eingesetzt, wie Korrosionsschutzmitteln und UV-Stabilisatoren.

Wirkmechanismus

Der Wirkmechanismus von N-(1H-Benzotriazol-1-ylmethyl)-2-nitroanilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Benzotriazoleinheit kann π-π-Stapelwechselwirkungen und Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden und so deren Aktivität modulieren. Die Nitrogruppe kann Redoxreaktionen eingehen und reaktive Zwischenprodukte erzeugen, die weiter mit biologischen Molekülen interagieren können. Diese Wechselwirkungen tragen zu den biologischen Aktivitäten der Verbindung bei, wie z. B. antimikrobielle und antikanzerogene Wirkungen.

Wirkmechanismus

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(1H-Benzotriazol-1-ylmethyl)benzamid: Ähnliche Struktur mit einer Benzamidgruppe anstelle einer Nitroanilin-Einheit.

N-(1H-Benzotriazol-1-ylmethyl)formamid: Enthält eine Formamideinheit anstelle einer Nitroanilin-Einheit.

Einzigartigkeit

N-(1H-Benzotriazol-1-ylmethyl)-2-nitroanilin ist aufgrund des Vorhandenseins sowohl der Benzotriazol- als auch der Nitroanilingruppe einzigartig, was ihr unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C13H11N5O2 |

|---|---|

Molekulargewicht |

269.26 g/mol |

IUPAC-Name |

N-(benzotriazol-1-ylmethyl)-2-nitroaniline |

InChI |

InChI=1S/C13H11N5O2/c19-18(20)13-8-4-1-5-10(13)14-9-17-12-7-3-2-6-11(12)15-16-17/h1-8,14H,9H2 |

InChI-Schlüssel |

SEXFXNNINSAIJM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11699263.png)

![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)

![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)

![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)

![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)

![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)